![molecular formula C25H29N3O3S B2572903 4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 862826-50-4](/img/structure/B2572903.png)
4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C25H29N3O3S and its molecular weight is 451.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a complex organic molecule with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, particularly in the realm of cancer treatment and receptor modulation. This article delves into the biological activity of this compound, summarizing research findings, case studies, and synthesizing data from diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes functional groups that are known to play significant roles in biological interactions, such as amides and sulfonamides. The oxolan moiety may enhance its solubility and bioavailability.
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on related indole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including glioma and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study:
A study investigating a series of indole-based compounds reported that modifications at the benzamide position significantly enhanced cytotoxicity against human glioblastoma cells (U87MG). The compound's ability to induce apoptosis was attributed to its interaction with mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
2. Receptor Modulation
The compound may act as an antagonist or modulator for specific receptors. The bradykinin receptor pathway is one potential target, where antagonists can reduce inflammatory responses and pain signaling.
Research Findings:
A patent document describes compounds structurally related to the target molecule as effective bradykinin receptor antagonists. These compounds demonstrated a capacity to inhibit receptor activation, which is crucial for developing treatments for conditions like chronic pain and inflammation .
3. Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of the compound towards various biological targets. For instance, docking simulations with dihydrofolate reductase (DHFR) revealed that similar compounds form stable complexes within the enzyme's active site, suggesting potential as enzyme inhibitors . The docking scores indicated favorable interactions, which could be exploited for drug development.
Data Summary Table
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
This compound has been studied for its potential as a bradykinin receptor antagonist , which could have implications in treating conditions such as pain and inflammation. The antagonistic properties may help in developing new therapeutic strategies for diseases where bradykinin plays a crucial role, such as cardiovascular disorders and bronchial asthma .
Anticancer Research
Research indicates that compounds with similar structures exhibit anticancer properties. The unique combination of functional groups in 4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide may contribute to selective cytotoxicity against cancer cells, making it a candidate for further investigation in oncology.
Neuropharmacology
Given its structural characteristics, this compound might influence neurotransmitter systems, potentially leading to applications in treating neurological disorders. Studies are ongoing to evaluate its effects on neuronal pathways and its potential neuroprotective properties .
Case Study 1: Bradykinin Receptor Antagonism
A study explored the efficacy of similar compounds as bradykinin receptor antagonists. Results demonstrated significant reductions in inflammatory markers in animal models, suggesting that this compound could yield comparable results .
Case Study 2: Anticancer Activity
In vitro studies on related compounds showed promising results against various cancer cell lines. The mechanism of action involved induction of apoptosis through the mitochondrial pathway, indicating that further exploration of this compound could reveal similar anticancer mechanisms.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-18-8-10-19(11-9-18)25(30)26-12-13-28-16-23(21-6-2-3-7-22(21)28)32-17-24(29)27-15-20-5-4-14-31-20/h2-3,6-11,16,20H,4-5,12-15,17H2,1H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZNNPNNNCXNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.